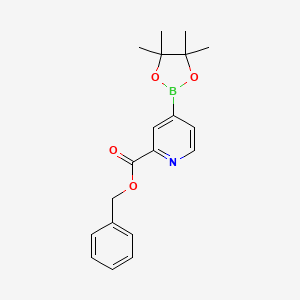
2-(Benzyloxycarbonyl)pyridine-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxycarbonyl)pyridine-4-boronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid pinacol ester moiety, which is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Wirkmechanismus
Target of Action
The primary target of the compound 2-(Benzyloxycarbonyl)pyridine-4-boronic acid pinacol ester, also known as benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate or Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate, is the carbon-carbon bond formation in organic synthesis . This compound is a boron reagent used in Suzuki-Miyaura coupling reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron reagent (in this case, the this compound) is transferred from boron to palladium . This reaction is facilitated by the relatively stable, readily prepared, and environmentally benign nature of the organoboron reagent .
Biochemical Pathways
The compound affects the Suzuki-Miyaura coupling pathway . This pathway involves the cross-coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon-carbon bonds, which are crucial in organic synthesis .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . These properties suggest that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the formation of carbon-carbon bonds . This is a crucial step in organic synthesis, enabling the creation of complex organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxycarbonyl)pyridine-4-boronic acid pinacol ester typically involves the following steps:
-
Formation of the Boronic Acid Intermediate: : The starting material, 2-(Benzyloxycarbonyl)pyridine, undergoes a borylation reaction with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (80-100°C).
-
Pinacol Ester Formation: : The boronic acid intermediate is then reacted with pinacol in the presence of an acid catalyst to form the pinacol ester. This step is typically performed under mild conditions to avoid decomposition of the boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzyloxycarbonyl)pyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
-
Suzuki-Miyaura Coupling: : This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or alkenyl products.
-
Oxidation: : The boronic ester can be oxidized to the corresponding boronic acid using oxidizing agents such as hydrogen peroxide or sodium perborate.
-
Substitution: : The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0)
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), toluene
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling
Boronic Acids: Formed through oxidation of the boronic ester
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxycarbonyl)pyridine-4-boronic acid pinacol ester has numerous applications in scientific research:
-
Chemistry: : Used as a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
-
Biology: : Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
-
Medicine: : Utilized in the development of drug candidates and in medicinal chemistry for the modification of molecular scaffolds.
-
Industry: : Applied in the production of fine chemicals, polymers, and materials science for the creation of advanced materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in Suzuki-Miyaura coupling, but with a phenyl group instead of a pyridine ring.
4-Pyridylboronic Acid Pinacol Ester: Similar structure but without the benzyloxycarbonyl group, leading to different reactivity and applications.
2-(Methoxycarbonyl)pyridine-4-boronic Acid Pinacol Ester: Similar compound with a methoxycarbonyl group instead of a benzyloxycarbonyl group.
Uniqueness
2-(Benzyloxycarbonyl)pyridine-4-boronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. The benzyloxycarbonyl group offers additional protection and stability, making it suitable for complex synthetic routes and applications in various fields.
This compound’s versatility and stability make it a valuable tool in organic synthesis, enabling the efficient formation of carbon-carbon bonds and the development of new materials and pharmaceuticals.
Eigenschaften
IUPAC Name |
benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BNO4/c1-18(2)19(3,4)25-20(24-18)15-10-11-21-16(12-15)17(22)23-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLTWFCTBVHJNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
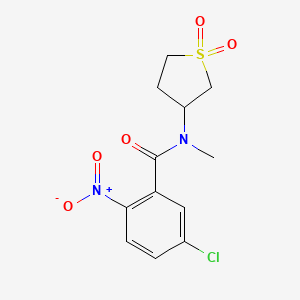
![1-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-3-phenylpropan-1-one](/img/structure/B2609026.png)
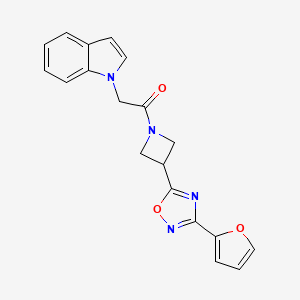
![N-(3,4-dimethoxyphenethyl)-6-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2609028.png)
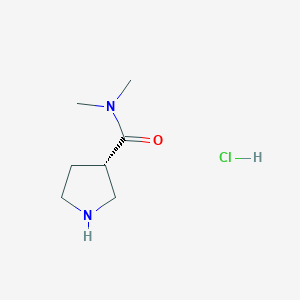
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2609033.png)
![N-butyl-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2609035.png)
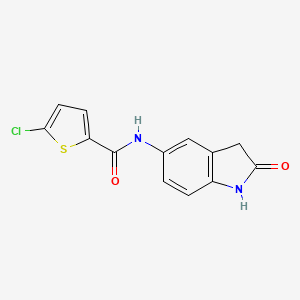
![1'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carbohydrazide](/img/structure/B2609037.png)
![N-(2-ethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2609038.png)
![N-(4-ethylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2609042.png)
![2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2609043.png)
![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2609044.png)

